molecular formula C12H11ClN2O B2800523 2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine CAS No. 2198644-46-9

2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine

Cat. No.: B2800523
CAS No.: 2198644-46-9
M. Wt: 234.68
InChI Key: ZWJQAGKWNLXDCW-UHFFFAOYSA-N
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Description

2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloropyridinyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloropyridine and 6-methylpyridine.

    Reaction: The 3-chloropyridine is reacted with a suitable base to form the corresponding anion, which is then reacted with 6-methylpyridine under controlled conditions to form the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated derivatives.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dechlorinated derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloropyridine: A simpler analog with similar reactivity but lacking the additional pyridine ring.

    6-Methylpyridine: Another analog that shares the methyl substitution but lacks the chloropyridinyl group.

Uniqueness

2-{[(3-Chloropyridin-2-yl)oxy]methyl}-6-methylpyridine is unique due to the presence of both the chloropyridinyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3-chloropyridin-2-yl)oxymethyl]-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-9-4-2-5-10(15-9)8-16-12-11(13)6-3-7-14-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJQAGKWNLXDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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